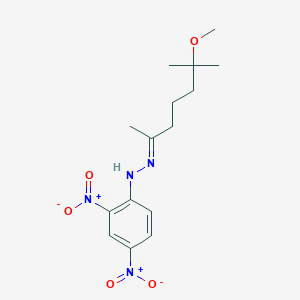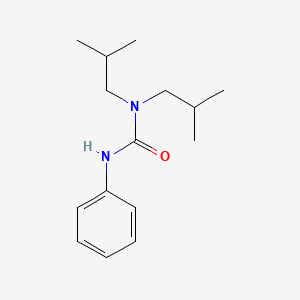![molecular formula C23H21N3O2 B5794350 N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5794350.png)
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide, also known as IPA-3, is a small molecule inhibitor that targets the Rho GTPase family of proteins. These proteins are involved in a variety of cellular processes, including cell migration, proliferation, and differentiation. IPA-3 has been shown to be a potent inhibitor of RhoA activation, which makes it a promising tool for studying the role of Rho GTPases in cellular processes.
作用机制
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide inhibits RhoA activation by binding to the RhoA-specific guanine nucleotide exchange factor (GEF), LARG. This binding prevents LARG from activating RhoA, which in turn prevents downstream signaling pathways from being activated. The exact mechanism by which this compound binds to LARG is still being studied, but it is thought to involve interactions with specific amino acid residues in the protein.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on cells. These effects include decreased cell migration, increased cell adhesion, and altered cytoskeletal dynamics. This compound has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a promising tool for cancer research.
实验室实验的优点和局限性
One of the main advantages of N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide is its specificity for RhoA activation. This specificity allows researchers to study the role of RhoA in cellular processes without affecting other Rho GTPases. However, this compound has some limitations as well. It has been shown to be toxic to some cell types at high concentrations, and its effects on non-cancerous cells are not well understood.
未来方向
There are many potential future directions for research involving N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide. One area of interest is the use of this compound in cancer research. This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the study of the effects of this compound on non-cancerous cells. Understanding the effects of this compound on normal cells will be important for determining its safety and potential as a therapeutic agent. Finally, the development of more specific inhibitors of RhoA activation, based on the structure of this compound, could lead to the development of new drugs for a variety of diseases.
合成方法
The synthesis of N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with isopropylamine to form the corresponding amide. This amide is then coupled with 1-naphthalenemethyl bromide using standard coupling reagents to form the final product.
科学研究应用
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been used extensively in scientific research to study the role of Rho GTPases in cellular processes. It has been shown to inhibit RhoA activation in a variety of cell types, including cancer cells, fibroblasts, and neurons. This inhibition has been linked to a variety of cellular effects, including decreased cell migration, increased cell adhesion, and altered cytoskeletal dynamics.
属性
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylnaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-16(2)26(15-21-24-22(25-28-21)18-10-4-3-5-11-18)23(27)20-14-8-12-17-9-6-7-13-19(17)20/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRRWSOTYQLFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-4-methoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5794275.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5794280.png)
![2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794281.png)
![N'-[(5-bromo-2-thienyl)methylene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5794283.png)

![N-(3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5794293.png)

![2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5794336.png)

![3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile](/img/structure/B5794358.png)
![N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5794360.png)
![5-[(2-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794363.png)

